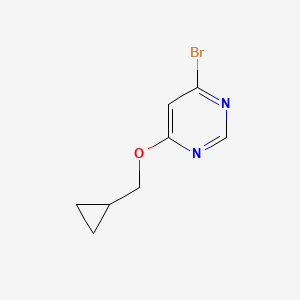

4-Bromo-6-(cyclopropylmethoxy)pyrimidine

Description

4-Bromo-6-(cyclopropylmethoxy)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a cyclopropylmethoxy group at the 6-position.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-bromo-6-(cyclopropylmethoxy)pyrimidine |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2 |

InChI Key |

JQDQNWSMIVNIOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC(=NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from a suitably substituted pyrimidine core, often a 4,6-dihalopyrimidine derivative.

- Selective nucleophilic substitution at the 6-position with cyclopropylmethanol or its derivatives to introduce the cyclopropylmethoxy group.

- Retention of the bromine substituent at the 4-position.

This approach leverages the differential reactivity of halogens on the pyrimidine ring, where chlorine or bromine at the 6-position can be displaced by nucleophiles, while bromine at the 4-position remains intact.

Preparation of Key Intermediates: 4,6-Dihalopyrimidines

A critical intermediate in the synthesis is the 4-bromo-6-chloropyrimidine or 4,6-dihalopyrimidine . According to patent literature, such intermediates are prepared via multi-step routes involving:

- Halogenation of pyrimidine derivatives.

- Use of phosphorus oxychloride (POCl3) or related chlorinating agents.

- Catalysis by solid acids to improve yield and purity.

For example, a method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine involves:

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | p-Bromophenylacetic acid, solid acid catalyst, methanol, reflux 5-6 h | Esterification and intermediate formation | 94-95 (Intermediate 1) |

| 2 | Sodium methoxide, methanol, dimethyl carbonate, nitrogen atmosphere, 75 °C, 6 h | Formation of methylated intermediate | Not specified |

| 3 | Addition of toluene, N,N-dimethylaminopyridine, solid phosgene, stepwise addition at 20-35 °C, heating to 95-105 °C, 3-5 h | Chlorination to form dichloropyrimidine | 85-86 (final product) |

This process achieves high purity (HPLC purity ~99.9%) and overall yields of approximately 73-76% across steps.

Introduction of the Cyclopropylmethoxy Group

The substitution of the chlorine at the 6-position by the cyclopropylmethoxy group is typically performed by nucleophilic aromatic substitution (SNAr) using cyclopropylmethanol or its alkoxide.

- The reaction is carried out under basic conditions, often with sodium hydride or sodium alkoxide as the base.

- The 6-chloropyrimidine intermediate is reacted with cyclopropylmethanol to displace the chlorine and form the 6-(cyclopropylmethoxy) substituent.

- The bromine at the 4-position remains intact due to its lower reactivity under these conditions.

This step is crucial for obtaining the target compound this compound with high selectivity.

Example Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrimidine or substituted pyrimidine | Halogenation with POCl3 or equivalent | 4,6-Dihalopyrimidine intermediate | High |

| 2 | 4,6-Dihalopyrimidine | Reaction with cyclopropylmethanol + base (e.g., NaH) | This compound | Moderate to High |

Analytical and Characterization Data

- NMR Spectroscopy: Proton NMR typically shows characteristic signals for the pyrimidine protons, the cyclopropyl methylene and methine protons, and the bromine substitution effects.

- Purity: High-performance liquid chromatography (HPLC) confirms purity levels above 99% for well-prepared samples.

- Yield: Overall yields from multi-step synthesis range from 70% to 85%, depending on reaction conditions and purification methods.

Summary of Research and Patented Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(cyclopropylmethoxy)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

4-Bromo-6-(cyclopropylmethoxy)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(cyclopropylmethoxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects

- 4-Bromo-6-(cyclopropylmethoxy)pyrimidine: Bromine (C4): Acts as a strong electron-withdrawing group, directing electrophilic attacks to the 2- and 5-positions. The methoxy oxygen donates electrons via resonance, slightly activating the pyrimidine ring .

4-Bromo-6-cyclopropylpyrimidine (CAS 1086382-13-9) :

5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3) :

4,6-Dichloro-5-methoxypyrimidine :

Key Data Table

*Hypothetical calculation based on analogous compounds.

Physical and Chemical Properties

- Solubility : Cyclopropylmethoxy and cyclopropyl groups reduce solubility in polar solvents compared to methoxy or methyl substituents .

- Reactivity : Bromine at C4 (vs. C5) offers distinct regioselectivity. For example, C4-Br in the target compound may undergo nucleophilic displacement more readily than C5-Br in 5-bromo analogs due to electronic effects .

Structural and Crystallographic Insights

- Halogen Interactions : Bromine in this compound may engage in weaker Br···N interactions compared to Cl···N in 4,6-dichloro-5-methoxypyrimidine, affecting solid-state packing .

- Steric Effects : The cyclopropylmethoxy group in the target compound likely disrupts planar crystal packing, contrasting with the more symmetric 4,6-dichloro derivative .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-(cyclopropylmethoxy)pyrimidine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves two key steps: (1) introduction of the cyclopropylmethoxy group and (2) bromination.

- Cyclopropylmethoxy introduction : A nucleophilic substitution reaction using cyclopropylmethanol and a hydroxyl-activated pyrimidine precursor (e.g., 6-chloropyrimidine derivatives) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

Q. Key Considerations :

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

- Temperature : Bromination at 0–25°C minimizes side reactions like di-bromination.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. The cyclopropylmethoxy group shows distinct splitting (e.g., δ 0.5–1.5 ppm for cyclopropyl protons; δ 3.5–4.5 ppm for OCH₂) .

- Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₈H₉BrN₂O: 244.99 g/mol) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Identify C-Br stretch (~550–600 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹) .

Note : X-ray crystallography (e.g., as in ) can resolve ambiguities in regiochemistry but requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in 6-substituted pyrimidines like this compound?

Answer: Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., methoxy) deactivate specific positions. Bromination favors the para position relative to the directing group.

- Steric hindrance : Bulky substituents (e.g., cyclopropylmethoxy) may block bromination at adjacent sites.

- Catalyst tuning : FeBr₃ enhances electrophilic attack at less hindered positions .

Q. Experimental Design :

- Perform computational modeling (DFT) to predict reactive sites.

- Compare bromination outcomes using Br₂ vs. NBS under varying temperatures.

Q. What strategies mitigate side reactions during the synthesis of this compound?

Answer: Common side reactions include di-bromination, hydrolysis of the cyclopropylmethoxy group, and ring-opening. Mitigation strategies:

- Controlled stoichiometry : Use 1.1 equivalents of NBS to limit di-bromination.

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent moisture-induced hydrolysis.

- Low-temperature bromination : Reduces radical pathways that degrade the pyrimidine ring .

Case Study :

In , similar pyridine derivatives were stabilized using anhydrous ethanol as a solvent, reducing hydrolysis byproducts .

Q. How should researchers resolve contradictions in NMR or mass spectrometry data when characterizing this compound?

Answer:

- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, cyclopropyl protons may show complex coupling patterns requiring DEPT or NOESY .

- Isotopic pattern analysis : Confirm Br presence via HRMS isotopic ratios. A mismatch may indicate impurities (e.g., residual starting material) .

- Alternative techniques : Use X-ray crystallography (as in ) or elemental analysis for definitive confirmation .

Q. What role does the cyclopropylmethoxy group play in modulating biological or material properties?

Answer:

- Biological systems : The cyclopropyl group enhances metabolic stability and membrane permeability compared to linear alkoxy chains. This is critical in drug design for kinase inhibitors (e.g., pyrimidine-based therapeutics) .

- Material science : The rigid cyclopropane ring may influence crystallinity or thermal stability in polymers.

Research Application :

In , pyrimidine derivatives with bulky substituents exhibited enhanced antimicrobial activity due to improved target binding .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Predict sites for Suzuki-Miyaura coupling (C-Br bond activation) and estimate reaction barriers.

- Docking studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand choice.

Example :

highlights bromopyrimidines as key intermediates in Pd-catalyzed couplings, where computational screening reduced trial-and-error synthesis .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification bottlenecks : Column chromatography is impractical at scale. Switch to distillation or crystallization.

- Safety : Bromine handling requires corrosion-resistant reactors and strict temperature control.

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF limits) .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical (HRMS) and observed molecular weight.

Resolution Steps :

Verify synthetic pathway for unintended substitutions (e.g., Cl vs. Br).

Check for isotopic interference in MS (e.g., sodium adducts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.